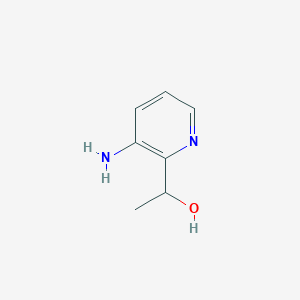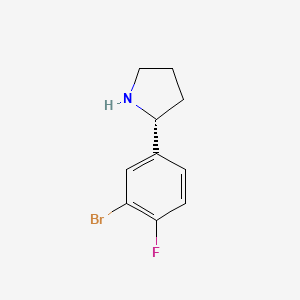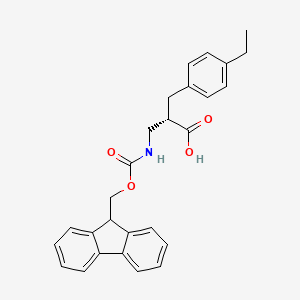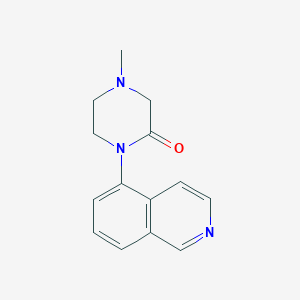
1-(3-Amino-pyridin-2-YL)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-pyridin-2-YL)-ethanol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and an ethanol group
Synthetic Routes and Reaction Conditions:
Reduction of 1-(3-Nitro-pyridin-2-YL)-ethanol: This method involves the reduction of 1-(3-Nitro-pyridin-2-YL)-ethanol using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to yield this compound.
Amination of 1-(3-Hydroxy-pyridin-2-YL)-ethanol: Another method involves the amination of 1-(3-Hydroxy-pyridin-2-YL)-ethanol using ammonia or an amine source in the presence of a suitable catalyst. This reaction can be conducted under elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, elevated temperatures, and suitable solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-Amino-pyridin-2-YL)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-pyridin-2-YL)-ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Amino-pyridin-2-YL)-ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(3-Amino-pyridin-2-YL)-acetic acid: Contains an acetic acid group instead of an ethanol group.
1-(3-Amino-pyridin-2-YL)-methylamine: Features a methylamine group instead of an ethanol group.
Uniqueness: 1-(3-Amino-pyridin-2-YL)-ethanol is unique due to the presence of both an amino group and an ethanol group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
954240-54-1 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,8H2,1H3 |
Clave InChI |
ICOLWMCUJDUGFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)


![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)







